molecular formula C8H14O5S B1426180 1-Methanesulfonyloxymethyl-cyclopropanecarboxylic acid ethyl ester CAS No. 633335-73-6

1-Methanesulfonyloxymethyl-cyclopropanecarboxylic acid ethyl ester

Cat. No. B1426180
M. Wt: 222.26 g/mol
InChI Key: NAWXPGOSDIZRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyloxymethyl-cyclopropanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H14O5S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methanesulfonyloxymethyl-cyclopropanecarboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methanesulfonyloxymethyl-cyclopropanecarboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

633335-73-6

Product Name

1-Methanesulfonyloxymethyl-cyclopropanecarboxylic acid ethyl ester

Molecular Formula

C8H14O5S

Molecular Weight

222.26 g/mol

IUPAC Name

ethyl 1-(methylsulfonyloxymethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O5S/c1-3-12-7(9)8(4-5-8)6-13-14(2,10)11/h3-6H2,1-2H3

InChI Key

NAWXPGOSDIZRJJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC1)COS(=O)(=O)C

Canonical SMILES

CCOC(=O)C1(CC1)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (990 μL, 7.1 mmol, 1.2 equiv) and methanesulfonyl chloride (500 μL, 6.5 mmol, 1.1 equiv) were sequentially added to a stirred solution of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (840 mg, 5.7 mmol, 1.0 equiv) in dichloromethane (15 mL) at 23° C. The resulting bright yellow solution was stirred at 23° C. for 20 h. The reaction mixture was diluted with water (100 mL) and extracted with dichloromethane (3×50 mL). The combined organic layers were dried (MgSO4), gravity-filtered, and concentrated by rotary evaporation to afford the title compound as a brown oil (1.1 g, 85%): 1H NMR (300 MHz, CDCl3) δ 4.33 (s, 2H), 4.16 (q, J=7 Hz, 2H), 3.08 (s, 3H), 1.43 (dd, J=7, 4 Hz, 2H), 1.26 (t, J=7 Hz, 3H), 1.04 (dd, J=7, 4 Hz, 2H).
Quantity
990 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
85%

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